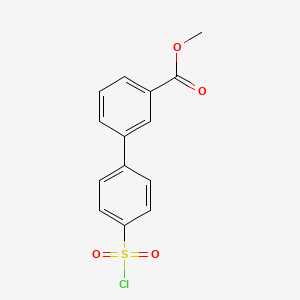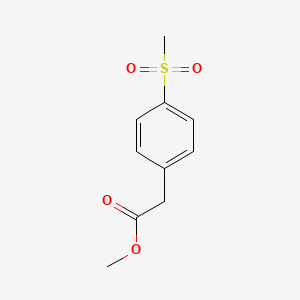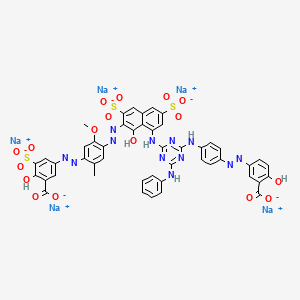
Direct Green 59
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Green 59 is an organic dye, known chemically as the copper salt of ortho-aminobenzoic acid. It is characterized by its deep green color and excellent stability. This compound is primarily used in the dyeing industry for cotton fibers, where it forms a strong chemical bond with the fibers, resulting in vibrant green hues. Additionally, this compound is utilized as a dye for paper, leather, and wood .
Preparation Methods
The synthesis of Direct Green 59 involves the reaction of ortho-aminobenzoic acid with copper hydroxide. The process includes several steps of treatment and crystallization to purify the final product. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. The reaction typically requires controlled temperatures and pH levels to facilitate the formation of the copper salt .
Chemical Reactions Analysis
Direct Green 59 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties, often resulting in less vibrant hues.
Substitution: this compound can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups, potentially modifying its dyeing properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various acids and bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Direct Green 59 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: The dye is employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Research explores its potential use in diagnostic assays and as a marker in various medical tests.
Industry: Beyond its primary use in textiles, this compound is also investigated for its applications in sustainable materials and green chemistry
Mechanism of Action
The mechanism by which Direct Green 59 exerts its effects involves the formation of strong chemical bonds with the substrate it dyes. The copper ion in the dye molecule plays a crucial role in this process, facilitating the interaction between the dye and the fibers. This interaction ensures the dye’s stability and resistance to washing and light exposure .
Comparison with Similar Compounds
Direct Green 59 can be compared with other similar dyes, such as Direct Green 6 and Direct Green 85. While all these dyes share similar applications in the textile industry, this compound is unique due to its superior stability and vibrant color. The presence of the copper ion in its structure enhances its binding properties, making it more effective in dyeing processes .
Similar Compounds
- Direct Green 6
- Direct Green 85
- Direct Blue 86
- Direct Red 31
These compounds vary in their chemical structures and dyeing properties, but they all serve similar purposes in the dyeing industry .
Properties
CAS No. |
7219-11-6 |
|---|---|
Molecular Formula |
C47H31N12Na5O17S3 |
Molecular Weight |
1247 g/mol |
IUPAC Name |
pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate |
InChI |
InChI=1S/C47H36N12O17S3.5Na/c1-22-14-33(36(76-2)21-32(22)57-56-28-18-31(44(65)66)41(61)38(19-28)79(73,74)75)58-59-40-37(78(70,71)72)16-23-15-29(77(67,68)69)20-34(39(23)42(40)62)50-47-52-45(48-24-6-4-3-5-7-24)51-46(53-47)49-25-8-10-26(11-9-25)54-55-27-12-13-35(60)30(17-27)43(63)64;;;;;/h3-21,60-62H,1-2H3,(H,63,64)(H,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H3,48,49,50,51,52,53);;;;;/q;5*+1/p-5 |
InChI Key |
QLKQKKXODVPPLY-UHFFFAOYSA-I |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])O)C(=O)[O-])OC)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)[O-])NC8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])O)C(=O)[O-])OC)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)[O-])NC8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
7219-11-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


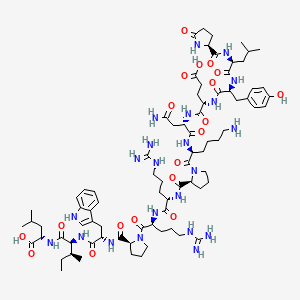
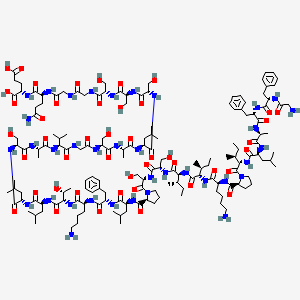
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1611701.png)
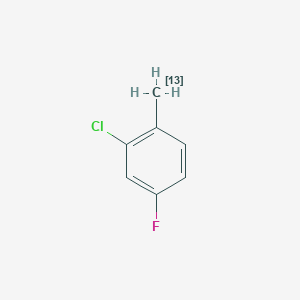

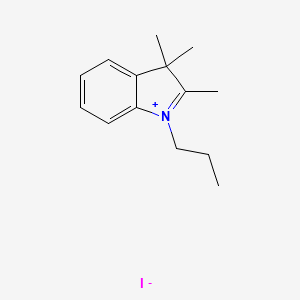

![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)
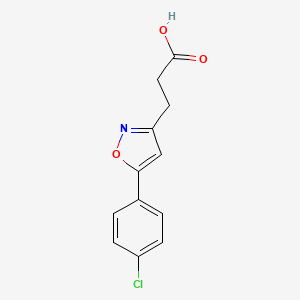
![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)
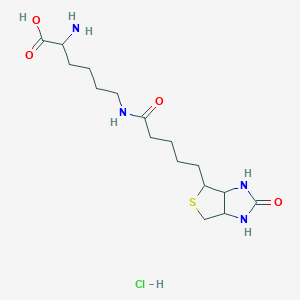
![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)
